3-(4-Chlorophenyl)benzonitrile

Description

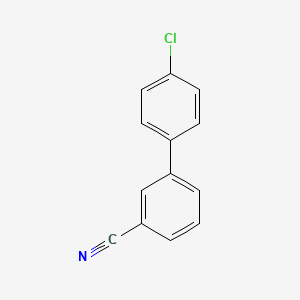

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYWRRITUDDJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362637 | |

| Record name | 3-(4-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89346-59-8 | |

| Record name | 4′-Chloro[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89346-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenyl)benzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)benzonitrile, a biphenyl nitrile derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from related compounds and established synthetic methodologies to offer a robust framework for its synthesis, characterization, and potential applications.

Introduction and Molecular Overview

This compound, also known as 4'-chloro-[1,1'-biphenyl]-3-carbonitrile, belongs to a class of compounds characterized by a biphenyl scaffold, a versatile structure in drug discovery and materials science. The nitrile group is a key functional moiety in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. The strategic placement of the chloro and cyano groups on the biphenyl core is anticipated to impart specific physicochemical and biological properties.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4'-Chloro-[1,1'-biphenyl]-3-carbonitrile, 4'-Chloro-3-cyanobiphenyl |

| Molecular Formula | C₁₃H₈ClN |

| Molecular Weight | 213.66 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Properties: A Comparative Analysis

Table 2: Experimental and Predicted Physicochemical Properties

| Property | This compound (Predicted) | 4-(4-Chlorophenyl)benzonitrile (Experimental) | 4-Chlorobenzonitrile (Experimental) | 3-Chlorobenzonitrile (Experimental) |

| CAS Number | Not found | 57774-36-4[1] | 623-03-0[2] | 766-84-7[3] |

| Appearance | White to off-white solid | Solid[1] | White crystalline powder[4] | - |

| Melting Point | ~70-90 °C | - | 97 °C[2] | - |

| Boiling Point | >300 °C | - | 223 °C[3] | - |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone) | - | Slightly soluble in water[4] | - |

Note: Predicted values are based on the structural similarity to known compounds and general principles of physical chemistry.

Synthesis and Purification: A Proposed Experimental Workflow

The synthesis of this compound can be efficiently achieved via palladium-catalyzed cross-coupling reactions, which are foundational methods for the formation of C-C bonds between aryl halides and organometallic reagents. The Suzuki-Miyaura coupling is a particularly robust and widely employed method for this purpose due to its tolerance of a broad range of functional groups and relatively mild reaction conditions.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The recommended synthetic strategy involves the coupling of 3-cyanophenylboronic acid with 1-bromo-4-chlorobenzene .

Figure 2: Proposed Suzuki-Miyaura Coupling Reaction

A schematic representation of the proposed Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

-

3-Cyanophenylboronic acid

-

1-Bromo-4-chlorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanophenylboronic acid (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Add ethyl acetate and water, and transfer to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Rationale for Experimental Choices

-

Catalyst: Pd(PPh₃)₄ is a commonly used, commercially available, and effective catalyst for Suzuki couplings.

-

Base: Sodium carbonate is a mild and inexpensive base that is sufficient to facilitate the transmetalation step of the catalytic cycle.

-

Solvent System: The toluene/ethanol/water system is a versatile solvent mixture that effectively dissolves both the organic reactants and the inorganic base, promoting an efficient reaction.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.2-7.8 ppm. The specific splitting patterns would depend on the coupling constants between the protons on both phenyl rings. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-145 ppm. The carbon of the nitrile group (C≡N) would appear as a distinct peak around δ 118-120 ppm. The carbon attached to the chlorine atom would be in the range of δ 130-135 ppm. |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch would be observed around 2220-2240 cm⁻¹. C-H stretching of the aromatic rings would be seen around 3000-3100 cm⁻¹. The C-Cl stretch would appear in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 213, with a characteristic isotopic pattern (M+2) at m/z = 215 due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak). |

Reactivity and Stability

This compound is expected to be a stable crystalline solid under standard laboratory conditions. The reactivity of the molecule is primarily dictated by the nitrile and chloro functional groups.

-

Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine, providing a handle for further synthetic transformations.

-

Chloro Group: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific catalytic activation. It can, however, participate in further cross-coupling reactions.

Potential Applications

Biphenyl nitrile derivatives are valuable scaffolds in several areas of research and development.

Medicinal Chemistry

The biphenyl moiety is a common feature in many biologically active compounds. The nitrile group can act as a hydrogen bond acceptor and can be a bioisostere for other functional groups. Substituted benzonitriles have been investigated for a range of therapeutic targets. For instance, some benzonitrile compounds have shown potential as antitumor agents. The specific substitution pattern of this compound makes it a candidate for screening in various biological assays, particularly in oncology and as a modulator of enzymatic activity.

Materials Science

Cyanobiphenyls are well-known for their use in liquid crystal displays (LCDs).[5] The rigid, elongated structure of biphenyls combined with the strong dipole moment of the nitrile group can lead to the formation of liquid crystalline phases. While the 3-cyano substitution may disrupt the linear geometry favored for nematic phases compared to its 4-cyano isomer, this compound could still be explored as a component in liquid crystal mixtures or for the synthesis of other advanced materials.

Safety and Handling

While a specific safety data sheet for this compound is not available, compounds of this class should be handled with care.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: Chlorinated aromatic compounds and nitriles can be toxic. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in both medicinal chemistry and materials science. This guide provides a comprehensive framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its utility in various scientific domains.

References

- Pragmetis. 3-(4-Chlorophenyl)-3-oxopropionitrile. Accessed January 22, 2026.

- PubChem. 3-[4-(Hydroxymethyl)phenyl]benzonitrile.

- PubChem. 3,4-Dichlorobenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem. Benzonitrile, m-chloro-.

- PubChem. 4-Chloro-3-hydroxybenzonitrile.

- Fleming, F. F., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1236-1279.

- PubChem. 4-Chlorobenzonitrile.

- ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Accessed January 22, 2026.

- CymitQuimica. 4-(4-Chlorophenyl)benzonitrile. Accessed January 22, 2026.

- ChemicalBook. 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum. Accessed January 22, 2026.

- ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Accessed January 22, 2026.

- Guidechem. BENZONITRILE, 3-[(4-CHLOROPHENYL)METHYL]- 850223-42-6 wiki. Accessed January 22, 2026.

- BLDpharm. 4-(3-Chlorophenyl)benzonitrile. Accessed January 22, 2026.

- ChemicalBook. 4-Cyanobiphenyl | 2920-38-9. Accessed January 22, 2026.

- Google Patents. Preparation of 4-cyano-4'-hydroxybiphenyl. Accessed January 22, 2026.

- International Journal for Scientific Research & Development. Biological deeds of Biphenyl derivatives - A short Review. Accessed January 22, 2026.

- Denmark Group, University of Illinois Urbana-Champaign. The Negishi Cross-Coupling Reaction. Accessed January 22, 2026.

- Benchchem. Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and Materials Science Intermedi. Accessed January 22, 2026.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Accessed January 22, 2026.

- National Center for Biotechnology Information. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein J. Org. Chem., 12, 1636-1641.

- National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. J. Med. Chem., 53(24), 8416-8456.

- Wikipedia. Stille reaction. Accessed January 22, 2026.

- Sigma-Aldrich. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile synonyms. Accessed January 22, 2026.

- Supporting Information. General experimental details. Accessed January 22, 2026.

- Organic Chemistry Portal. Suzuki Coupling. Accessed January 22, 2026.

- PubChem. 4-Chlorobenzonitrile.

- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.

- Moodle@Units. Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Accessed January 22, 2026.

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- ResearchGate. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Accessed January 22, 2026.

- PubChem. Benzonitrile, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)-, hydrobromide (1:1).

- ECHEMI. 4-Cyanobiphenyl. Accessed January 22, 2026.

- Ordóñez, M., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(3), 218-224.

- PubChem. Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl].

- Xia, K. (2025).

- Myers, A. G. (2007). The Stille Reaction. Harvard University.

- SpectraBase. 4-Cyanobiphenyl. Accessed January 22, 2026.

- Wang, Z., et al. (2023). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society, 145(34), 18866-18876.

- Organic Chemistry Portal. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Accessed January 22, 2026.

- PubChem. 3-[5-(4-Cyanophenyl)tetrazol-1-yl]benzonitrile.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 22, 2026.

- Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). Accessed January 22, 2026.

- PubChem. (1,1'-Biphenyl)-4-carbonitrile.

- PubChem. 4-(4-Methylphenoxy)benzonitrile.

- PubChem. Benzonitrile, 3-chloro-4-hydroxy-.

Sources

- 1. CN102503855A - Synthetic method of 4-cyanobiphenyl - Google Patents [patents.google.com]

- 2. 3,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-(4-Chlorophenyl)benzonitrile for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Biaryl Nitrile Scaffold

Physicochemical and Structural Properties

While experimental data for 3-(4-Chlorophenyl)benzonitrile is scarce, its properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₃H₈ClN |

| Molecular Weight | 213.66 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone |

| Melting Point | Expected to be in the range of other substituted biphenyls |

| CAS Number | Not definitively assigned in public databases. For reference, the related isomer 4-(4-Chlorophenyl)benzonitrile has the CAS number 57774-36-4. |

Chemical Structure

The structure of this compound is depicted below. The molecule consists of a benzonitrile ring substituted at the 3-position with a 4-chlorophenyl group.

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The most versatile and widely employed method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide.[2]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible and efficient route to synthesize this compound involves the coupling of 3-cyanophenylboronic acid with 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene. The choice of halide in the chlorobenzene derivative is crucial, with reactivity generally following the trend I > Br > Cl.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Among these, 3-(4-Chlorophenyl)benzonitrile represents a key building block, incorporating two distinct aromatic rings with synthetically versatile functional groups. This guide provides a comprehensive technical overview of the synthesis of this important molecule, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. Our objective is to furnish researchers and drug development professionals with a detailed, field-proven understanding of the synthetic process, from the underlying mechanistic principles to a practical, step-by-step experimental protocol. The information presented herein is curated to ensure scientific integrity, reproducibility, and a deep appreciation for the causality behind the experimental choices.

I. Strategic Approach to the Synthesis of this compound: The Suzuki-Miyaura Coupling

The retrosynthetic analysis of this compound points to a disconnection at the C-C bond between the two aromatic rings. This bond formation is ideally suited for a palladium-catalyzed cross-coupling reaction. Among the various established methods, the Suzuki-Miyaura coupling emerges as a superior strategy due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relative stability of the requisite boronic acid coupling partners.

The forward synthesis, therefore, involves the coupling of 3-bromobenzonitrile with (4-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Core Reaction:

-

Aryl Halide: 3-Bromobenzonitrile

-

Organoborane: (4-Chlorophenyl)boronic acid

-

Catalyst: Palladium-based complex (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base: An inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Solvent: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

II. Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (3-bromobenzonitrile). This is often the rate-determining step. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center, a process facilitated by the base. The cycle concludes with reductive elimination , which forms the desired C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

III. Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Researchers should adapt and optimize the conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier (Example) |

| 3-Bromobenzonitrile | 6952-59-6 | C₇H₄BrN | 182.02 | Sigma-Aldrich, TCI |

| (4-Chlorophenyl)boronic acid | 1679-18-1 | C₆H₆BClO₂ | 156.37 | Sigma-Aldrich, TCI |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 | Sigma-Aldrich, Strem |

| Sodium Carbonate (anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 | Fisher Scientific |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | VWR |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | VWR |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | VWR |

| Brine (saturated NaCl solution) | - | - | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Fisher Scientific |

Step-by-Step Procedure:

Figure 2: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.82 g, 10.0 mmol), (4-chlorophenyl)boronic acid (1.72 g, 11.0 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 5 mol%).

-

Solvent and Base Addition: Add toluene (40 mL) and ethanol (10 mL) to the flask. In a separate beaker, dissolve sodium carbonate (2.12 g, 20.0 mmol, 2.0 equiv) in deionized water (20 mL). Add the aqueous sodium carbonate solution to the reaction flask.

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

IV. Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₃H₈ClN |

| Molecular Weight | 213.66 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ (ppm): 7.85-7.82 (m, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.65-7.60 (m, 3H), 7.50-7.45 (m, 3H). The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.[1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 139.5, 138.0, 135.0, 133.0, 132.5, 130.0, 129.5, 128.5, 118.5, 112.5. The precise peak positions can differ based on experimental conditions.[2] |

| IR (KBr, cm⁻¹) | ν: 3070 (aromatic C-H stretch), 2230 (C≡N stretch), 1600, 1480, 1400 (aromatic C=C stretch), 830 (para-disubstituted C-H bend), 790 (meta-disubstituted C-H bend). The strong, sharp absorption around 2230 cm⁻¹ is characteristic of the nitrile group.[3][4] |

| Mass Spec. (EI) | m/z (%): 213 (M⁺, 100), 178 (M⁺ - Cl, 35), 151 (M⁺ - Cl - HCN, 20). The molecular ion peak should be prominent, and fragmentation patterns will involve the loss of the chlorine atom and the cyano group.[5][6] |

| CAS Number | 34033-66-8 |

V. Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents involved in this synthesis.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic chemicals.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Solvents: Toluene and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

VI. Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable route for the synthesis of this compound. This guide has detailed the strategic approach, mechanistic underpinnings, and a practical experimental protocol for this synthesis. The provided characterization data serves as a benchmark for product verification. By understanding the principles and adhering to the outlined procedures and safety precautions, researchers can confidently and successfully synthesize this valuable chemical intermediate for its diverse applications in drug discovery and materials science.

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.

- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

NIST Chemistry WebBook. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-(4-Chlorophenyl)benzonitrile: An In-depth Technical Guide

Introduction

3-(4-Chlorophenyl)benzonitrile is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its rigid structure, conferred by the biphenyl core, and the presence of polar nitrile and chloro substituents, make it a versatile scaffold for the design of novel compounds with specific biological activities or material properties. Accurate structural elucidation and characterization are paramount for any research and development involving this molecule. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its spectral characteristics.

The spectroscopic techniques discussed herein—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are indispensable tools for the unambiguous identification and purity assessment of organic molecules. This guide will delve into the predicted ¹H and ¹³C NMR spectra, the characteristic vibrational frequencies in its IR spectrum, and the expected fragmentation patterns in its mass spectrum. The predictions are based on established principles of spectroscopy and comparative analysis with structurally related compounds.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom framework of a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, arising from the eight distinct protons on the biphenyl core.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.85 | ddd | J = 7.8, 1.5, 0.5 |

| H-4 | 7.78 | t | J = 1.5 |

| H-5 | 7.55 | t | J = 7.8 |

| H-6 | 7.65 | ddd | J = 7.8, 1.5, 0.5 |

| H-2', H-6' | 7.50 | d | J = 8.5 |

| H-3', H-5' | 7.42 | d | J = 8.5 |

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted chemical shifts are influenced by the electronic effects of the nitrile (-CN) and chloro (-Cl) substituents. The nitrile group is strongly electron-withdrawing, deshielding the protons on the benzonitrile ring, particularly those in the ortho (H-2, H-4) and para (H-6) positions. The chloro group on the second ring is also electron-withdrawing through induction but can donate electron density via resonance.

-

H-2 and H-4: These protons are ortho to the electron-withdrawing nitrile group and are expected to be the most deshielded, appearing at the downfield end of the spectrum. H-4 is predicted as a triplet due to coupling with H-2 and H-5. H-2 will be a doublet of doublets of doublets due to coupling with H-4, H-6, and a small long-range coupling.

-

H-5 and H-6: These protons are meta and para to the nitrile group, respectively. They are expected to be less deshielded than H-2 and H-4. H-5 will appear as a triplet, and H-6 as a doublet of doublets of doublets.

-

H-2', H-6' and H-3', H-5': The protons on the chlorophenyl ring are expected to appear as two distinct doublets due to the symmetry of this ring. The protons ortho to the chlorine (H-3', H-5') will be more shielded than the protons meta to the chlorine (H-2', H-6').

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is expected to show 13 distinct signals, one for each carbon atom.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2230 | C≡N stretch | Strong, Sharp |

| ~1600, ~1480, ~1450 | Aromatic C=C stretch | Medium to Strong |

| ~1100-1000 | C-Cl stretch | Strong |

| ~830 | p-disubstituted C-H bend | Strong |

| ~780 | m-disubstituted C-H bend | Strong |

Interpretation of the Predicted IR Spectrum:

-

C≡N Stretch: The most characteristic peak in the IR spectrum is expected to be the strong and sharp absorption of the nitrile group around 2230 cm⁻¹. [1]* Aromatic C-H Stretch: Weak to medium intensity bands are expected above 3000 cm⁻¹ corresponding to the stretching of the C-H bonds on the aromatic rings.

-

Aromatic C=C Stretch: Several bands of medium to strong intensity are predicted in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

C-Cl Stretch: A strong absorption is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹, corresponding to the C-Cl stretching vibration.

-

C-H Bending: Strong out-of-plane C-H bending vibrations are expected in the 900-650 cm⁻¹ region, which can be diagnostic for the substitution patterns on the aromatic rings.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan the mid-IR range (4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) for a good spectrum.

-

-

Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. A background spectrum should be collected and subtracted from the sample spectrum.

Predicted Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, often leading to fragmentation.

Predicted Mass Spectrometry Data (EI)

-

Molecular Ion (M⁺): m/z 213 (for ³⁵Cl) and 215 (for ³⁷Cl) in an approximate 3:1 ratio, corresponding to the molecular weight of C₁₃H₈ClN.

-

Major Predicted Fragments:

-

m/z 178: Loss of a chlorine radical ([M-Cl]⁺).

-

m/z 187/189: Loss of a nitrile radical ([M-CN]⁺).

-

m/z 152: Loss of HCl from the molecular ion or subsequent fragmentation, leading to the biphenyl radical cation.

-

m/z 111/113: The chlorophenyl cation.

-

m/z 102: The cyanophenyl cation.

-

Interpretation of the Predicted Mass Spectrum:

The molecular ion peak is expected to be prominent due to the stability of the aromatic system. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature for all chlorine-containing fragments. The fragmentation is predicted to occur by the loss of the substituents (Cl and CN) and by cleavage of the biphenyl linkage.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization source.

-

Acquisition Parameters:

-

Use a standard electron energy of 70 eV.

-

Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 50-300).

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Summary and Conclusion

This technical guide has provided a detailed predicted spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR, IR, and mass spectral data offer a valuable reference for the identification and characterization of this compound. While experimental verification is always recommended, these predictions, grounded in established spectroscopic principles and data from analogous structures, provide a robust framework for researchers in their synthetic and analytical endeavors. The detailed experimental protocols also serve as a practical guide for obtaining high-quality spectroscopic data.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

PubChem. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

ACS Publications. (n.d.). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. Retrieved from [Link]

-

ACS Publications. (n.d.). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile, m-chloro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]

-

ResearchGate. (2025). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

-

(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

-

Dalal Institute. (n.d.). Optical Activity in Absence of Chiral Carbon (Biphenyls, Allenes and Spiranes). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-NIR spectra of some pure aromatic compounds , recorded to help... Retrieved from [Link]

-

MDPI. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Retrieved from [Link]

-

(n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

PubMed Central. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

-

MDPI. (n.d.). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

-

(n.d.). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

-

BMRB. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

- Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.

-

Pearson+. (n.d.). Determining if substituted biphenyls are chiral or not. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxy-phenylethynyl)-benzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]

-

YouTube. (2018). Stereochemistry of Biphenyls. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 3-(4-Chlorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)benzonitrile, a substituted biphenyl carbonitrile of significant interest in medicinal chemistry and materials science. This document delves into the molecule's structural characteristics, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. Spectroscopic analysis techniques for characterization are also discussed, providing researchers with the foundational knowledge required for the effective utilization of this compound in further research and development.

Introduction: The Significance of Biphenyl Carbonitriles

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering a semi-rigid backbone that can be strategically functionalized to modulate biological activity or physical properties. The introduction of a nitrile (-C≡N) group, a versatile functional group, further enhances the molecular diversity and potential applications of these compounds. The nitrile moiety can act as a hydrogen bond acceptor, a precursor to other functional groups such as amines and carboxylic acids, and can participate in various cycloaddition reactions.

This guide focuses on a specific isomer, this compound, also systematically named 4'-Chloro-[1,1'-biphenyl]-3-carbonitrile . The presence of a chlorine atom on one of the phenyl rings introduces specific electronic and steric properties that can influence molecular interactions and metabolic stability, making it a valuable building block in drug discovery and the development of novel organic materials.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of two phenyl rings directly connected by a single bond. One ring is substituted with a nitrile group at the 3-position, and the other with a chlorine atom at the 4-position.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Systematic Name | 4'-Chloro-[1,1'-biphenyl]-3-carbonitrile | IUPAC |

| CAS Number | 89346-59-8 | [2][3] |

| Molecular Formula | C₁₃H₈ClN | [4] |

| Molecular Weight | 213.66 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General solubility of biphenyls |

Synthesis of this compound: A Validated Protocol

The most efficient and widely adopted method for the synthesis of unsymmetrical biaryls, such as this compound, is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane (in this case, a boronic acid) and an organohalide.[6] The key to a successful Suzuki coupling lies in the careful selection of the catalyst, ligand, base, and solvent system to ensure high yield and purity.

The logical disconnection for the synthesis of 4'-Chloro-[1,1'-biphenyl]-3-carbonitrile involves the coupling of 3-bromobenzonitrile and 4-chlorophenylboronic acid . This choice is strategic as aryl bromides are generally more reactive than aryl chlorides in the oxidative addition step of the catalytic cycle, while the chloro-substituent on the boronic acid remains intact.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a robust, self-validating system designed for high-yield synthesis.

Reagents and Materials:

-

3-Bromobenzonitrile

-

4-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Schlenk line or glove box for inert atmosphere operations

-

Reaction vessel with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Causality: The use of a slight excess of the boronic acid ensures complete consumption of the more valuable aryl bromide. The base is crucial for the transmetalation step of the catalytic cycle.[5] An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

-

Catalyst Preparation: In a separate flask, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of degassed toluene.

-

Expertise & Experience: While pre-formed Pd(0) catalysts can be used, the in-situ reduction of Pd(II) to Pd(0) by the phosphine ligand is a common and effective practice. The ratio of ligand to palladium is critical for catalyst stability and activity.

-

-

Reaction Execution: Add the catalyst solution to the main reaction flask, followed by a degassed solvent system of toluene and water (e.g., 4:1 v/v).

-

Trustworthiness: The biphasic solvent system is often beneficial for Suzuki couplings, as the base is more soluble in the aqueous phase, facilitating the reaction at the interface. Degassing the solvents is critical to remove dissolved oxygen.

-

-

Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC until the starting material (3-bromobenzonitrile) is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry.

Caption: Workflow for the Suzuki-Miyaura synthesis.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the benzonitrile ring will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring, while the protons on the 4-chlorophenyl ring will show a pattern typical of a 1,4-disubstituted system (two doublets). For comparison, the aromatic protons of 4-chlorobiphenyl appear in the range of δ 7.28-7.60 ppm in CDCl₃.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 13 distinct signals for the 13 carbon atoms. The nitrile carbon will appear in the characteristic downfield region for this functional group (δ ~118-120 ppm). The carbon attached to the chlorine atom will also be shifted downfield. The remaining aromatic carbons will resonate in the typical range of δ 125-145 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. The most prominent and diagnostic peak will be the sharp, strong absorption of the nitrile (C≡N) stretch, expected in the range of 2220-2240 cm⁻¹. Other characteristic absorptions will include C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C stretching of the aromatic rings (~1400-1600 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.[8][9][10]

Applications and Future Directions

Substituted biphenyl carbonitriles are valuable intermediates in several areas of research and development:

-

Medicinal Chemistry: As building blocks for the synthesis of bioactive molecules, including potential enzyme inhibitors and receptor antagonists.

-

Materials Science: In the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials where the dipolar nature of the nitrile group and the rigid biphenyl core can be exploited.[1][11]

-

Agrochemicals: As precursors for novel pesticides and herbicides.

The specific substitution pattern of this compound makes it a unique scaffold for further chemical elaboration, opening avenues for the discovery of new chemical entities with tailored properties.

Conclusion

This compound is a molecule with significant potential, underpinned by its versatile biphenyl carbonitrile structure. This guide has provided a detailed examination of its molecular characteristics and a robust, well-reasoned protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. The outlined methodologies and analytical considerations are intended to equip researchers and scientists with the necessary tools to confidently synthesize, characterize, and utilize this compound in their respective fields.

References

-

Multifunctional biphenyl derivatives as photosensitisers in various types of photopolymerization processes, including IPN formation, 3D printing of photocurable multiwalled carbon nanotubes (MWCNTs) fluorescent composites. RSC Publishing.

-

4-Chlorobiphenyl. PubChem.

-

Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... ResearchGate.

-

Safety Data Sheet - 4'-CHLORO-[1,1'-BIPHENYL]-3-CARBONITRILE. CymitQuimica.

-

3'-chloro[1,1'-biphenyl]-4-carbonitrile. Guidechem.

-

Suzuki Coupling. Organic Chemistry Portal.

-

Development of New High-Performance Biphenyl and Terphenyl Derivatives as Versatile Photoredox Photoinitiating Systems and Their Applications in 3D Printing Photopolymerization Processes. ResearchGate.

-

4-Chlorobiphenyl. CAS Common Chemistry.

-

4'-Chloro-[1,1'-biphenyl]-3-carbonitrile. BLDpharm.

-

4-CHLORO-3-METHYL-4'-NITRO-1,1'-BIPHENYL - Optional[13C NMR]. SpectraBase.

-

Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.

-

Supporting Information for direct arylation of unactivated benzene with aryl acyl peroxides toward biaryls.

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.

-

Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling. The Royal Society of Chemistry.

-

The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate.

-

4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum. ChemicalBook.

-

1,1'-Biphenyl, 4-chloro-. NIST WebBook.

-

1,1'-Biphenyl, 4-chloro-. NIST WebBook.

-

4-Chlorobiphenyl(2051-62-9)IR1. ChemicalBook.

-

Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. ACS Publications.

-

Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. PMC.

-

The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry Supporting Information.

-

Infrared Spectroscopy. Illinois State University.

-

Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 89346-59-8|4'-Chloro-[1,1'-biphenyl]-3-carbonitrile|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]

- 9. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]

- 10. 4-Chlorobiphenyl(2051-62-9) IR Spectrum [chemicalbook.com]

- 11. Multifunctional biphenyl derivatives as photosensitisers in various types of photopolymerization processes, including IPN formation, 3D printing of photocurable multiwalled carbon nanotubes (MWCNTs) fluorescent composites - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physical properties of 3-(4-Chlorophenyl)benzonitrile

An In-depth Technical Guide to the Physical Properties of 4'-Chloro-[1,1'-biphenyl]-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

4'-Chloro-[1,1'-biphenyl]-3-carbonitrile, also known as 3-(4-Chlorophenyl)benzonitrile, is a bi-aryl compound featuring a nitrile group and a chlorine atom on separate phenyl rings. This substitution pattern makes it a valuable and versatile intermediate in organic synthesis. Compounds with the biphenyl scaffold are prevalent in medicinal chemistry, materials science, and agrochemicals, serving as foundational structures for liquid crystals, polymers, and biologically active molecules. Understanding the core physical and chemical properties of this specific isomer is paramount for its effective use in research and development, enabling rational solvent selection, accurate reaction monitoring, and robust quality control.

This guide provides a comprehensive overview of the key physical properties of 4'-Chloro-[1,1'-biphenyl]-3-carbonitrile, outlines detailed protocols for their experimental determination, and discusses the interpretation of its characteristic spectroscopic data. The methodologies described are designed to ensure scientific integrity and provide a self-validating framework for researchers.

Part 1: Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in various experimental settings. These constants are the first-line indicators of identity and purity.

Summary of Core Properties

| Property | Data | Source |

| IUPAC Name | 4'-Chloro-[1,1'-biphenyl]-3-carbonitrile | N/A |

| CAS Number | 89346-59-8 | [1] |

| Molecular Formula | C₁₃H₈ClN | [1][2] |

| Molecular Weight | 213.66 g/mol | [1][2] |

| Physical Appearance | Expected to be a white to off-white solid | [3][4] |

| Melting Point | Data not available in cited literature. Requires experimental determination. | N/A |

| Boiling Point | Data not available; likely high and may require vacuum distillation. | N/A |

| Solubility | Expected to have low solubility in water and good solubility in nonpolar organic solvents. | [5] |

Melting Point: An Indicator of Purity

The melting point is a critical physical constant. For a pure crystalline solid, melting occurs over a narrow range (typically <1°C). A broad melting range is a strong indication of impurities. While no specific melting point for this compound is available in the reviewed literature, related isomers like 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile melt at 168-171°C, suggesting this compound will also have a relatively high melting point.[6]

-

Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt).

-

Measurement:

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁-T₂.

-

-

Validation: A sharp melting range validates the purity of the sample. If the compound has been newly synthesized, this measurement is essential post-purification.

Solubility: The Foundation for Application

Solubility dictates the choice of solvents for synthesis, purification (crystallization), and analytical sample preparation. As a member of the polychlorinated biphenyl (PCB) family, 4'-Chloro-[1,1'-biphenyl]-3-carbonitrile is expected to be hydrophobic, exhibiting low solubility in water but good solubility in organic solvents like toluene, dichloromethane, and ethers.[5]

-

Setup: Arrange a series of labeled test tubes, each containing ~1 mg of the compound.

-

Solvent Addition: To each tube, add 0.5 mL of a different solvent (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

Causality: This simple test provides a practical polarity map for the compound. Its solubility in nonpolar solvents like toluene is driven by van der Waals interactions between the biphenyl rings and the solvent, while the polar nitrile group may afford some solubility in moderately polar aprotic solvents like acetone.

Part 2: Spectroscopic & Analytical Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following sections describe the expected spectral features and the protocols to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 4'-Chloro-[1,1'-biphenyl]-3-carbonitrile, both ¹H and ¹³C NMR are essential for structural confirmation.

-

Chemical Shift Region: The eight aromatic protons are expected to resonate in the downfield region, approximately between δ 7.3 and 7.9 ppm.

-

Signal Pattern:

-

Chlorophenyl Ring: The two protons ortho to the chlorine (H-2', H-6') and the two protons meta to the chlorine (H-3', H-5') will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. This is often referred to as an AA'BB' system.

-

Cyanophenyl Ring: The four protons on this ring will show a more complex splitting pattern due to their unique positions relative to the cyano group and the other ring. One would expect to see signals corresponding to a singlet (or narrow triplet), a doublet, a triplet, and a doublet of doublets.

-

-

Number of Signals: Due to the molecule's lack of symmetry, 13 distinct signals are expected for the 13 carbon atoms.

-

Key Chemical Shifts:

-

Nitrile Carbon (C≡N): A weak signal around δ 118 ppm.

-

Quaternary Carbons: Four signals, including the carbon attached to the nitrile group (~112 ppm), the chlorinated carbon (~135 ppm), and the two carbons forming the biphenyl bond (~140-145 ppm).

-

Aromatic CH Carbons: The remaining eight signals will appear in the typical aromatic region of δ 125-135 ppm.

-

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.[7]

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with 8-16 scans.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more), especially for quaternary carbons.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Caption: General workflow for GC-MS analysis.

Part 3: Computational Data & Significance

Computational models provide valuable predictions of a molecule's physicochemical properties, which are particularly useful in the early stages of drug discovery and material design.

| Predicted Property | Value | Significance | Source |

| XLogP3-AA | 213.03 | Indicates high lipophilicity (fat-solubility), suggesting potential for bioaccumulation and membrane permeability. | [2] |

Expertise Insight: A high LogP value, as predicted here, is a double-edged sword in drug development. While it suggests the molecule can easily cross cell membranes, it can also lead to poor aqueous solubility and non-specific binding to proteins, which are challenges that must be managed during lead optimization.

Conclusion

References

-

PubChem. 4-Chlorobiphenyl. National Center for Biotechnology Information. Available from: [Link]

-

Chemsrc. 4-Cyanobiphenyl | CAS#:2920-38-9. Available from: [Link]

-

PubChem. 4-Chloro-3-cyanobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Chapter 4: Chemical and Physical Information. Available from: [Link]

-

Sanjay N. Jadhava, et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available from: [Link]

-

PubChem. (1,1'-Biphenyl)-4-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Patel A. V, et al. Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry. 2009;25(3). Available from: [Link]

-

PrepChem. Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone. Available from: [Link]

-

Gregory R. Fulmer, et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Available from: [Link]

-

CAS Common Chemistry. 4′-Amino[1,1′-biphenyl]-4-carbonitrile. American Chemical Society. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

Shu-Lan Mao, et al. A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

NIST. Phenol, 4-chloro-3-methyl-. National Institute of Standards and Technology. Available from: [Link]

-

Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available from: [Link]

-

University of Wisconsin Oshkosh. IR Spectrums. Available from: [Link]

-

NIST. [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-. National Institute of Standards and Technology. Available from: [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions. Available from: [Link]

-

MassBank. chemontid:0000284. Available from: [Link]

-

S. R. Heller and G. W. A. Milne. EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Available from: [Link]

Sources

- 1. 89346-59-8|4'-Chloro-[1,1'-biphenyl]-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Cyanobiphenyl | CAS#:2920-38-9 | Chemsrc [chemsrc.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. 4'-CHLORO-3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE | 156545-03-8 [chemicalbook.com]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]

A Technical Guide to 3-(4-Chlorophenyl)benzonitrile: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-(4-chlorophenyl)benzonitrile, a biaryl nitrile compound of significant interest to researchers in medicinal chemistry and materials science. The document details the molecule's chemical identity, physicochemical properties, and state-of-the-art synthetic methodologies, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Mechanistic insights, a detailed experimental protocol, and expected spectroscopic signatures are presented. Furthermore, the guide explores the compound's reactivity and its applications as a versatile scaffold and intermediate in the development of novel pharmaceuticals and advanced materials. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction

Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The rigid, tunable, and synthetically accessible nature of the biaryl motif allows for precise three-dimensional positioning of functional groups to optimize molecular interactions with biological targets or to engineer desired material properties. When combined with a nitrile group, the resulting biaryl nitrile framework offers a unique combination of chemical properties. The nitrile functional group is a versatile synthetic handle and a potent pharmacophore; its strong dipole and ability to act as a hydrogen bond acceptor make it a valuable component in drug design.[2][3]

This compound is a representative example of this important class of molecules. It combines a 1,1'-biphenyl core, substituted with a chloro group and a cyano group at the 4- and 3-positions, respectively. This substitution pattern makes it an asymmetric biaryl, offering distinct vectors for further functionalization and creating a specific electronic and steric profile. This guide serves as a technical resource, consolidating critical information on its synthesis, properties, and applications to facilitate its use in advanced research and development.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in research. The key identifiers and properties for this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3'-Chloro-[1,1'-biphenyl]-3-carbonitrile |

| CAS Number | 893736-23-9 |

| Molecular Formula | C₁₃H₈ClN |

| Molecular Weight | 213.66 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC=C2)C#N)Cl |

| InChI Key | RCKHGTJPLZJFNQ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | White to off-white solid | Expected at standard temperature and pressure. |

| Melting Point | Not experimentally reported; estimated >100 °C | Based on similar biaryl structures. |

| Boiling Point | Not experimentally reported; estimated >350 °C | High due to molecular weight and polarity. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene). | Typical for aromatic compounds of this size. |

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for constructing the C(sp²)-C(sp²) bond in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning methodology is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[6]

General Reaction Scheme

The synthesis involves the coupling of an aryl halide with an arylboronic acid. There are two primary convergent routes to the target molecule:

-

Route A: 3-Bromobenzonitrile coupling with 4-chlorophenylboronic acid.

-

Route B: 1-Bromo-4-chlorobenzene coupling with 3-cyanophenylboronic acid.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. Route A is illustrated below.

Figure 1. General reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling.

Mechanistic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle is a cornerstone of organometallic chemistry and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex. This is typically the rate-limiting step.

-

Transmetalation: The organoborane reagent, activated by a base (e.g., carbonate, phosphate), transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[7]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for a small-scale laboratory synthesis.[4][8]

-

Reagent Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzonitrile (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.), to the flask.

-

Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio by volume).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization

Structural confirmation of the synthesized product relies on a combination of spectroscopic methods. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a complex multiplet pattern in the aromatic region (approx. 7.4-7.8 ppm). The protons on the 3-cyanophenyl ring and the 4-chlorophenyl ring will appear as distinct sets of signals. The 1,4-disubstituted chlorophenyl ring is expected to show two doublets (an AA'BB' system), while the 1,3-disubstituted cyanophenyl ring will show more complex splitting patterns (e.g., a triplet, two doublets of doublets, and a singlet-like signal).[9][10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all 13 unique carbon atoms. Key diagnostic peaks include the nitrile carbon (C≡N) around 118-120 ppm, the carbon attached to the nitrile group (ipso-carbon) around 112-115 ppm, and the carbon attached to the chlorine atom around 135-138 ppm.[9][11] The remaining aromatic carbons will resonate in the 125-145 ppm range.

-

IR (Infrared) Spectroscopy: A sharp and strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹. Other significant bands will include C-H stretching for the aromatic rings (~3000-3100 cm⁻¹) and C=C stretching within the aromatic rings (~1400-1600 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 213. A characteristic isotopic pattern for a compound containing one chlorine atom will be observed, with an (M+2)⁺ peak at m/z ≈ 215 having approximately one-third the intensity of the M⁺ peak.

Reactivity and Potential Transformations

This compound is a stable compound but contains functional groups that allow for a variety of subsequent chemical transformations.

-

Nitrile Group Transformations: The nitrile is a versatile functional group.[12]

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 3-(4-chlorophenyl)benzoic acid, a valuable carboxylic acid derivative.[13][14]

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding [3-(4-chlorophenyl)phenyl]methanamine. This amine is a key building block for further derivatization.[12][15]

-

-

Aromatic Ring Reactivity: The two aromatic rings can potentially undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups and may require specific catalytic conditions. The electron-withdrawing nature of the nitrile and the deactivating effect of the chlorine can make such reactions challenging.

Applications in Research and Development

The unique structural features of this compound make it a valuable molecule in both medicinal chemistry and materials science.

Role as a Pharmacophore in Medicinal Chemistry

The biaryl nitrile motif is a recognized pharmacophore in modern drug discovery.[2][16]

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in enzyme active sites.[3] It also serves as a bioisostere for other functional groups like carbonyls or halogens, allowing for the fine-tuning of a molecule's electronic and steric properties to improve binding affinity and selectivity.[3]

-